"2-Methyl-3-(4-morpholinyl)-1-propanol" chemical structure and IUPAC name
"2-Methyl-3-(4-morpholinyl)-1-propanol" chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 2-Methyl-3-(4-morpholinyl)-1-propanol, a morpholine-containing amino alcohol with potential applications in medicinal chemistry and materials science. This document will delve into its chemical structure, a proposed synthetic pathway, and potential applications, drawing upon established chemical principles and data from analogous compounds.
Chemical Structure and Nomenclature
2-Methyl-3-(4-morpholinyl)-1-propanol is a chiral organic compound featuring a primary alcohol, a methyl group, and a morpholine ring. The presence of these functional groups suggests its utility as a versatile building block in organic synthesis.
Table 1: Compound Identification
| IUPAC Name | 2-methyl-3-(4-morpholinyl)-1-propanol |
| CAS Number | 35806-19-0 |
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
| Canonical SMILES | CC(CO)CN1CCOCC1 |
| InChI Key | YZQLKGGGHTXJDE-UHFFFAOYSA-N |
The structure of 2-Methyl-3-(4-morpholinyl)-1-propanol is characterized by a propanol backbone with a methyl group at the second carbon and a morpholinyl group attached to the third carbon.
Caption: Chemical structure of 2-Methyl-3-(4-morpholinyl)-1-propanol.
Proposed Synthesis Pathway
The proposed reaction is the aminolysis of 2-methyloxirane-3-methanol (also known as 2-(oxiran-2-yl)propan-1-ol) with morpholine. This reaction is expected to proceed with high regioselectivity, with the morpholine nitrogen attacking the less sterically hindered terminal carbon of the epoxide ring.
Caption: Proposed synthesis workflow for 2-Methyl-3-(4-morpholinyl)-1-propanol.
Experimental Protocol
This protocol is a self-validating system, with suggested in-process controls to ensure reaction completion and product purity.
Materials:
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Morpholine (C₄H₉NO)
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2-Methyloxirane-3-methanol (C₄H₈O₂)
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Ethanol (as solvent)
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Anhydrous sodium sulfate (for drying)
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Dichloromethane (for extraction)
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Saturated sodium bicarbonate solution
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Deionized water
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyloxirane-3-methanol (1.0 equivalent) in ethanol.
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Addition of Morpholine: Add morpholine (1.1 equivalents) dropwise to the solution at room temperature. The slight excess of morpholine helps to ensure complete consumption of the epoxide.
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Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting epoxide.
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Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
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Extraction: Dissolve the resulting residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any unreacted acidic impurities, followed by washing with deionized water.
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Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Methyl-3-(4-morpholinyl)-1-propanol.
Potential Applications
The structural motifs within 2-Methyl-3-(4-morpholinyl)-1-propanol suggest its potential utility in several fields, primarily in drug discovery and as a corrosion inhibitor.
Medicinal Chemistry
The morpholine ring is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2] Its presence can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[2][3] Morpholine derivatives have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antiviral agents.[4]
The primary alcohol and the secondary amine (within the morpholine ring) of 2-Methyl-3-(4-morpholinyl)-1-propanol provide reactive handles for further chemical modification, allowing for its incorporation into larger, more complex molecules. It can serve as a valuable scaffold for the synthesis of novel therapeutic agents.
Corrosion Inhibition
Morpholine and its derivatives are widely used as corrosion inhibitors, particularly in steam boiler systems.[5] They function by neutralizing acidic species and forming a protective film on metal surfaces. The volatility of morpholine allows it to be distributed in both water and steam phases, providing comprehensive protection.[1] 2-Methyl-3-(4-morpholinyl)-1-propanol, being a derivative of morpholine, is expected to exhibit similar corrosion-inhibiting properties.
Analytical Characterization
The structure and purity of 2-Methyl-3-(4-morpholinyl)-1-propanol would be confirmed using standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the morpholine ring protons, the methyl group doublet, the methylene protons adjacent to the nitrogen and the alcohol, and the methine proton. |
| ¹³C NMR | Distinct peaks for the carbons of the morpholine ring, the methyl carbon, the two methylene carbons, and the methine carbon. |
| FT-IR | A broad absorption band for the O-H stretch of the primary alcohol, C-H stretching vibrations, and C-N and C-O stretching bands characteristic of the morpholine ring. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |
A detailed protocol for the analysis of a similar compound, 1,3-Diamino-2-propanol, can be found in the literature and adapted for this molecule.[6]
Conclusion
2-Methyl-3-(4-morpholinyl)-1-propanol is a chiral amino alcohol with significant potential as a building block in organic synthesis. While specific data for this compound is limited, its structural features and the known properties of morpholine derivatives suggest promising applications in medicinal chemistry and as a corrosion inhibitor. The proposed synthetic route via epoxide ring-opening offers a straightforward and efficient method for its preparation. Further research into the specific properties and applications of this compound is warranted.
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